molecular formula C16H13ClN2OS B2442401 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-46-7

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2442401
CAS No.: 912759-46-7
M. Wt: 316.8
InChI Key: FLDPLZGHBJSAPH-UHFFFAOYSA-N
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Description

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide (CAS 912759-46-7) is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of benzothiazole derivatives. This compound features a benzamide structure linked to a 5,7-dimethylbenzothiazole moiety, with a molecular formula of C16H13ClN2OS and a molecular weight of 316.8052 g/mol . Benzothiazole derivatives are a prominent area of investigation due to their diverse biological activities. Recent studies highlight that structural analogs of this compound class, specifically N-(thiazol-2-yl)-benzamide analogs, have been identified as the first class of potent and selective negative allosteric modators (antagonists) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This makes them valuable pharmacological tools for exploring ZAC's physiological functions, which are still poorly understood. Furthermore, structurally related benzothiazole compounds demonstrate considerable promise in oncology research, exhibiting potent and selective anti-tumor properties in various human cancer cell lines and possessing significant anti-inflammatory activities . The broad research applicability of the benzothiazole core underscores the value of this compound as a key intermediate and reference standard for scientists developing novel therapeutic agents and probing complex biological pathways. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDPLZGHBJSAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-5,7-dimethylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the benzothiazole ring.

    Reduction Products: Reduced forms of the benzothiazole ring.

    Condensation Products: Imines or other condensation products.

Scientific Research Applications

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or enzymes in microorganisms. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. The presence of the 5,7-dimethyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy compared to similar compounds.

Biological Activity

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H12ClN3OS
  • Molecular Weight : 281.77 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through the reaction of appropriate thioketones with amines.
  • Chlorination : The introduction of the chlorine atom is performed using chlorinating agents under controlled conditions.
  • Amidation : The final step involves the reaction of the chlorinated benzothiazole with benzoyl chloride to form the amide linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain kinases and has potential anti-inflammatory properties.

Anticancer Activity

Recent research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

These values suggest that the compound has a promising profile for further development as an anticancer agent.

Case Studies

  • Study on Anticancer Effects : In vitro studies demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells upon treatment with the compound.
  • Anti-inflammatory Activity : Another study evaluated its effects on inflammatory markers in a mouse model. The compound significantly reduced levels of TNF-alpha and IL-6, indicating potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a nucleophilic acyl substitution reaction. A common approach involves reacting 5,7-dimethyl-1,3-benzothiazol-2-amine with 2-chlorobenzoyl chloride in a base such as pyridine. The reaction is stirred overnight at room temperature, followed by purification via column chromatography and recrystallization from methanol . Optimization includes monitoring reaction progress by TLC, adjusting stoichiometry (e.g., 1:1 molar ratio), and testing alternative solvents (e.g., DMF or THF) to improve yield.

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. Data collection is performed on a diffractometer, and refinement employs SHELXL (for small-molecule refinement) and SHELXS (for structure solution). Hydrogen atoms are modeled using a riding approximation with isotropic displacement parameters . Visualization and validation tools include ORTEP-3 for graphical representation and the IUCr CheckCIF service for structure validation .

Q. What analytical techniques are used to confirm purity and identify common impurities?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS) are standard for purity assessment. Impurities (e.g., unreacted starting materials or byproducts) are identified via NMR (e.g., 1H^1H, 13C^{13}C) and FTIR spectroscopy. For example, residual pyridine solvent can be detected via 1H^1H NMR peaks at δ 7.5–8.5 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected bond lengths or angles?

  • Methodology : Discrepancies may arise from experimental errors (e.g., crystal twinning) or novel structural features. Validate data using the IUCr’s CheckCIF tool to flag outliers in bond lengths/angles . Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds. If discrepancies persist, consider alternate refinement models (e.g., disorder modeling in SHELXL) or collect higher-resolution data .

Q. What experimental strategies are recommended to study the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodology : Design enzyme inhibition assays targeting pathways relevant to the benzothiazole scaffold (e.g., PFOR enzyme inhibition in anaerobic organisms ). Use in vitro assays with purified enzymes (e.g., spectrophotometric monitoring of cofactor reduction). For cellular studies, employ cancer cell lines (e.g., non-small lung carcinoma) and assess viability via MTT assays. Pre-treatment with pathway activators (e.g., PDGF-BB for AKT pathways) can validate mechanism-specific effects .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state properties?

  • Methodology : Analyze hydrogen-bonding networks using SCXRD data. For example, N–H···N hydrogen bonds may form centrosymmetric dimers, while C–H···O/F interactions stabilize crystal packing . Computational tools like CrystalExplorer can quantify interaction energies. Compare polymorphs (if any) by varying crystallization solvents (e.g., methanol vs. acetonitrile) to assess packing stability .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties or ligand-receptor interactions?

  • Methodology : Perform density functional theory (DFT) calculations to optimize geometry and predict electrostatic potential surfaces. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., hedgehog pathway receptors ) identifies binding modes. ADME properties are predicted using QSAR models or software like SwissADME. Validate predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability tests ).

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